1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative, a class of compounds widely studied for their kinase inhibitory activity. The core pyrazolo[3,4-d]pyrimidine scaffold is substituted at the N1 position with a tert-butyl group and at the C3 position with a 2-methoxyphenyl moiety. This compound is part of the "PP1 analog" family, which includes ATP-competitive inhibitors targeting analog-sensitive (AS) kinases .
Properties
IUPAC Name |
1-tert-butyl-3-(2-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)21-15-12(14(17)18-9-19-15)13(20-21)10-7-5-6-8-11(10)22-4/h5-9H,1-4H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTHZWYQSRZYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC=C3OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 1797105-85-1, is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H19N5O
- Molecular Weight : 297.355 g/mol
- Appearance : Off-white solid
- CAS Number : 1797105-85-1
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O |
| Molecular Weight | 297.355 g/mol |
| Appearance | Off-white solid |
The compound exhibits biological activity primarily through its role as an enzyme inhibitor. It is believed to interact with various protein targets involved in cellular signaling pathways, particularly those related to cancer cell proliferation and survival. The inhibition of these pathways can lead to apoptosis (programmed cell death) in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. Notably, the following findings have been reported:
- Inhibition of Microtubule Assembly : The compound has shown effective inhibition of microtubule assembly at concentrations around 20 µM, suggesting a mechanism that destabilizes microtubules, which is crucial for cancer cell division .
- Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The induction of caspase-3 activity was observed to be significantly elevated at concentrations as low as 1 µM .
- Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .
Study on Antitumor Activity
A study conducted by Xia et al. evaluated the antitumor activity of several pyrazole derivatives, including this compound. The results indicated significant growth inhibition against various cancer cell lines with IC50 values ranging from 0.067 µM to 49.85 µM depending on the specific derivative tested .
In Vivo Studies
In vivo experiments have also been conducted to assess the efficacy of this compound in tumor-bearing animal models. These studies demonstrated a reduction in tumor size and weight when treated with the compound compared to control groups .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural features, molecular properties, and biological activities of 1-(tert-Butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its analogs:
*Estimated based on structural analogs.
Key Findings from Comparative Studies
Substituent-Driven Selectivity :
- The 2-methoxyphenyl group in the target compound introduces steric and electronic effects distinct from naphthyl (1NA-PP1) or benzyl (2MB-PP1) substituents. Methoxy groups enhance solubility but may reduce membrane permeability compared to hydrophobic groups like naphthyl .
- tert-Butyl at N1 is conserved across most analogs, contributing to ATP-binding cleft interactions and metabolic stability .
Therapeutic Applications :
- NM-PP1 and related compounds (e.g., 17g–17q in ) are optimized for anti-malarial activity by targeting PfCDPK4, with EC50 values <1 µM .
- The target compound’s 2-methoxy group may confer unique interactions in CNS-penetrant inhibitors, as seen in Toxoplasma gondii studies ().
Discussion and Implications
The 2-methoxyphenyl substituent in this compound likely modulates kinase selectivity compared to bulkier groups (naphthyl, benzyl). Future studies should explore its IC50 against kinase panels and optimize substituents for enhanced CNS penetration or solubility.
Preparation Methods
Cyclocondensation Reactions for Core Formation
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation of 5-aminopyrazole-4-carbonitriles with electrophilic reagents. For 1-(tert-butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Davoodnia et al. demonstrated that reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with 2-methoxyphenylacetonitrile in the presence of potassium tert-butoxide in tert-butanol yields the pyrazolo[3,4-d]pyrimidin-4-amine scaffold . The reaction proceeds under reflux (80–90°C) for 6–8 hours, achieving moderate to high yields (65–80%) .
A critical modification involves substituting the phenyl group at the 1-position with tert-butyl. This is achieved by replacing 1-phenyl-5-aminopyrazole-4-carbonitrile with a tert-butyl-substituted precursor. Patent WO2016170545A1 describes analogous alkylation steps using tert-butyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, yielding tert-butyl-substituted intermediates .
Green Chemistry Approaches
Recent advancements emphasize sustainability. Efficient Green Protocols for the Preparation of Pyrazolopyrimidines highlights solvent-free cyclocondensation using microwave irradiation . For the target compound, microwave-assisted reactions (100–120°C, 20–30 minutes) reduce energy consumption and improve yields (75–85%) compared to conventional heating . Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), serve as recyclable catalysts, enabling reactions at lower temperatures (50–60°C) with comparable efficiency .
Purification and Crystallization
Crude products often require purification via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization. WO2016170545A1 recommends using solvent-antisolvent systems (e.g., dichloromethane/heptane) to isolate amorphous forms . For crystalline material, slow evaporation from ethanol at 4°C produces high-purity (>98%) this compound .
Analytical Characterization
Synthetic intermediates and final products are characterized via:
-
NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the tert-butyl group exhibits a singlet at δ 1.45 ppm (9H) .
-
Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula C₁₆H₁₉N₅O (m/z calculated: 297.1585; observed: 297.1588) .
-
X-ray Diffraction : Single-crystal XRD confirms the planar pyrazolo[3,4-d]pyrimidine core and tert-butyl orientation .
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Competing alkylation at N-1 vs. N-2 positions necessitates careful control of stoichiometry and temperature .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance tert-butyl group incorporation but complicate purification . Switching to acetonitrile or THF mitigates this .
-
Scale-Up : Batch processes face heat transfer limitations in cyclocondensation. Continuous-flow reactors improve scalability and reproducibility .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(tert-butyl)-3-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a pyrazolo[3,4-d]pyrimidin-4-amine precursor with tert-butyl halides in dry acetonitrile under reflux, followed by purification via recrystallization (e.g., from acetonitrile) . Key steps include monitoring reaction progress using TLC and characterizing intermediates via IR and ¹H NMR spectroscopy (e.g., IR peaks for amine groups at ~3300 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- HPLC : Assess purity (>98% as reported in commercial batches) with a C18 column and UV detection at 254 nm .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, methoxyphenyl protons at ~3.8 ppm for OCH₃ and 6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₀N₅O: ~318.2 g/mol) .
Q. What are the solubility and storage recommendations to maintain compound stability?
- Methodology : The compound is soluble in DMSO (up to 75 mM) but has limited solubility in aqueous buffers. For long-term stability, store at -20°C in airtight, light-protected vials to prevent oxidation or microbial degradation . Pre-aliquot working solutions to avoid freeze-thaw cycles.
Advanced Research Questions
Q. How does the compound’s kinase selectivity profile impact experimental design in cancer research?
- Methodology : The compound exhibits varying IC₅₀ values across kinases (e.g., c-Abl: 0.6 µM; CDK2: 18 µM) . To assess selectivity:
- Kinase Activity Assays : Use ATP-competitive assays with recombinant kinases (e.g., radiometric or fluorescence-based).
- Off-Target Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify unintended targets.
- Cellular Validation : Compare effects in wild-type vs. kinase-deficient cell lines to confirm target-specific activity .
Q. How can researchers optimize in vivo pharmacokinetics and reduce toxicity for therapeutic applications?
- Methodology :
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) to enhance water solubility and blood-brain barrier penetration, as seen in analogs like 13an .
- Toxicity Screening : Conduct acute toxicity studies in rodents (e.g., monitoring CBC, liver/kidney function) and assess hERG channel inhibition to avoid cardiotoxicity .
- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS .
Q. How should contradictory IC₅₀ values across studies be addressed?
- Methodology : Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or cell type variability. To resolve:
- Standardize Assays : Use consistent ATP levels (e.g., 10 µM) and buffer systems (e.g., Tris-HCl, pH 7.5).
- Cross-Validate : Compare results with orthogonal methods (e.g., thermal shift assays vs. enzymatic activity) .
Q. What strategies are effective in studying the compound’s role in neuropathic pain pathways?
- Methodology : Investigate NMDA receptor modulation using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
